molecular formula C5H7NOS B13987769 2-(Methylsulfinyl)-1H-pyrrole

2-(Methylsulfinyl)-1H-pyrrole

Cat. No.: B13987769
M. Wt: 129.18 g/mol
InChI Key: RIZFDHZSABJWDZ-UHFFFAOYSA-N
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Description

2-(Methylsulfinyl)-1H-pyrrole is an organosulfur compound characterized by the presence of a sulfoxide group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfinyl)-1H-pyrrole typically involves the oxidation of 2-(Methylthio)-1H-pyrrole. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to achieve the desired sulfoxide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfinyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide group to a sulfone group.

    Reduction: The sulfoxide group can be reduced back to a sulfide group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products Formed

    Oxidation: 2-(Methylsulfonyl)-1H-pyrrole.

    Reduction: 2-(Methylthio)-1H-pyrrole.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-(Methylsulfinyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(Methylsulfinyl)-1H-pyrrole involves its interaction with various molecular targets. The sulfoxide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)-1H-pyrrole: The precursor to 2-(Methylsulfinyl)-1H-pyrrole, differing by the oxidation state of the sulfur atom.

    2-(Methylsulfonyl)-1H-pyrrole: The fully oxidized form of this compound.

    1H-Pyrrole: The parent compound without any sulfur-containing substituents.

Uniqueness

This compound is unique due to the presence of the sulfoxide group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

2-methylsulfinyl-1H-pyrrole

InChI

InChI=1S/C5H7NOS/c1-8(7)5-3-2-4-6-5/h2-4,6H,1H3

InChI Key

RIZFDHZSABJWDZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=CN1

Origin of Product

United States

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